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Compound of Interest

Compound Name: Amino-PEG3-C2-Azido

Cat. No.: B1666428

An In-Depth Technical Guide to Amino-PEG3-C2-Azido

Introduction

Amino-PEG3-C2-Azido is a heterobifunctional linker molecule widely utilized in the fields of
chemical biology, drug development, and materials science. Its structure is specifically
designed for bioconjugation, enabling the covalent linkage of two different molecules. This
linker features a primary amine group at one terminus and an azide group at the other,
separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] The PEG component
enhances aqueous solubility and provides a flexible spacer arm, which can be crucial for
maintaining the biological activity of conjugated molecules.[1]

This molecule is a key component in the synthesis of complex bioconjugates, including
Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACS).[3][4][5]
The amine and azide functionalities offer orthogonal reactivity, allowing for controlled, stepwise
conjugation strategies.

Chemical Structure and Properties
The name "Amino-PEG3-C2-Azido" systematically describes its constituent parts:
o Amino: A primary amine group (-NHz) that serves as a nucleophile.

o PEGa3: Atriethylene glycol spacer, consisting of three repeating ethylene glycol units, which
imparts hydrophilicity.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1666428?utm_src=pdf-interest
https://www.benchchem.com/product/b1666428?utm_src=pdf-body
https://www.benchchem.com/product/b1666428?utm_src=pdf-body
https://broadpharm.com/product/bp-20580
https://www.lgcstandards.com/PL/en/Amino-PEG3-C2-Azido/p/TRC-A585000
https://broadpharm.com/product/bp-20580
https://www.medchemexpress.com/amino-peg3-c2-azido.html
https://www.medchemexpress.com/click-chemistry/azide.html
https://www.medchemexpress.com/azido-peg2-c2-amine.html
https://www.benchchem.com/product/b1666428?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e C2: Atwo-carbon (ethane) spacer that connects the PEG chain to the azide group.

e Azido: An azide group (-Ns), which is a key functional group for "click chemistry" reactions.

Quantitative Data Summary

The physicochemical properties of Amino-PEG3-C2-Azido are summarized in the table below.

Property Value Reference
2-[2-[2-(2-

IUPAC Name azidoethoxy)ethoxylethoxyleth  [2]
anamine

1-Amino-11-azido-3,6,9-

Alternate Names trioxaundecane, Azido-PEG3- [2][6]
amine

CAS Number 134179-38-7 [1][2][3]1[6]

Molecular Formula CsH18N4Os3 [1][2]

Molecular Weight 218.25 g/mol [2]

Purity Typically 295-98% [1][6]
NCCOCCOCCOCCN=[N+]=

SMILES [2]
[N-]

Storage Temperature -20°C [1]

Structural Diagram

The diagram below illustrates the molecular structure of Amino-PEG3-C2-Azido, highlighting
its distinct functional domains.
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Structure of Amino-PEG3-C2-Azido.

Reactivity and Experimental Protocols

The utility of Amino-PEG3-C2-Azido stems from the orthogonal reactivity of its terminal
functional groups. The primary amine readily participates in acylation reactions, while the azide
group is reserved for cycloaddition reactions.

Amine Group Reactivity: Amide Bond Formation

The primary amine is nucleophilic and reacts with electrophilic functional groups to form stable
amide bonds. Common reaction partners include carboxylic acids (requiring an activator) and
activated esters like N-hydroxysuccinimide (NHS) esters.[1][7]

General Protocol for NHS Ester Conjugation:

» Dissolution: Dissolve the NHS ester-functionalized molecule in an appropriate anhydrous
organic solvent (e.g., DMF or DMSO).

» Reagent Preparation: Dissolve Amino-PEG3-C2-Azido (typically 1.1 to 1.5 molar
equivalents) in the same solvent.

e Reaction: Add the Amino-PEG3-C2-Azido solution to the NHS ester solution. If the NHS
ester was generated in situ or if the target molecule contains free carboxylic acids, add a
non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the
reaction mixture.

e Incubation: Stir the reaction at room temperature for 2-12 hours. Monitor reaction progress
using an appropriate analytical technique (e.g., LC-MS or TLC).

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1666428?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666428?utm_src=pdf-body
https://www.benchchem.com/product/b1666428?utm_src=pdf-body
https://broadpharm.com/product/bp-20580
https://vectorlabs.com/products/azido-peg3-amine/
https://www.benchchem.com/product/b1666428?utm_src=pdf-body
https://www.benchchem.com/product/b1666428?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Quenching & Purification: Once the reaction is complete, the product can be purified from
excess reagents and byproducts using standard chromatographic techniques (e.g., silica gel
chromatography or reverse-phase HPLC).

Azide Group Reactivity: Click Chemistry

The azide group is a key component for “click chemistry," a class of reactions known for their
high efficiency, specificity, and biocompatibility.[8] It can undergo copper-catalyzed azide-alkyne
cycloaddition (CUAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4]

General Protocol for Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CuUAAC):

o Reagent Preparation: Dissolve the alkyne-containing molecule and the azide-functionalized
molecule (e.qg., the product from the amine conjugation step) in a suitable solvent mixture,
such as t-butanol/water or DMSO.

o Catalyst Preparation: Prepare a fresh solution of a copper(l) source. This is often generated
in situ by mixing a copper(ll) sulfate (CuSOa) solution with a reducing agent solution, such as
sodium ascorbate.

o Reaction: Add the copper(l) catalyst to the mixture of the alkyne and azide compounds. A
copper-ligating agent (e.g., TBTA) can be included to stabilize the copper(l) oxidation state
and improve reaction efficiency.

 Incubation: Stir the reaction at room temperature. CUAAC reactions are typically rapid, often
reaching completion within 1-4 hours. Monitor progress by LC-MS.

 Purification: Upon completion, the triazole-linked product is typically purified via
chromatography to remove the copper catalyst and other reagents.

Bifunctional Ligation Workflow

The orthogonal nature of the amine and azide groups allows for a sequential conjugation
strategy, which is fundamental to its application in constructing PROTACs and other complex
molecular architectures.
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Sequential bioconjugation workflow.

Applications in Research and Drug Development

Amino-PEG3-C2-Azido is a versatile tool with significant applications, particularly in the
development of targeted therapeutics.

PROTAC Synthesis

PROTACSs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin
ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[9]
Amino-PEG3-C2-Azido serves as a flexible linker connecting the ligand that binds the target
protein to the ligand that binds the E3 ligase.[3][4] For instance, it has been used in the
synthesis of the PARP1 degrader iRucaparib-TP3.[3][10] The PEG component of the linker is
crucial for maintaining solubility and optimizing the spatial orientation of the two ligands to
facilitate the formation of a productive ternary complex.

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a cytotoxic payload to an antibody.[5]
The amine group can be used to react with an activated group on the antibody (or a
modification handle), while the azide allows for the efficient "clicking" on of a potent drug
molecule that contains a corresponding alkyne group. The hydrophilicity of the PEG linker can
help mitigate aggregation issues often associated with conjugating hydrophobic drugs to
antibodies.

Surface Functionalization and Materials Science
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The linker's bifunctionality is also valuable for modifying surfaces. The amine group can be
used to anchor the linker to a surface functionalized with carboxylic acids or NHS esters. The
exposed azide groups can then be used to immobilize proteins, peptides, or other molecules of
interest via click chemistry, creating tailored biomaterials for applications in diagnostics, cell
culture, and biosensing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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